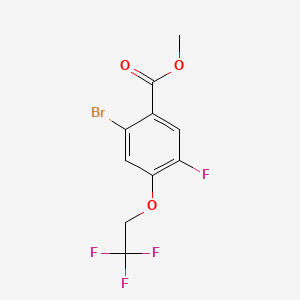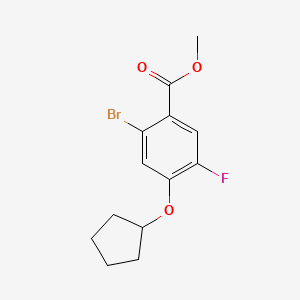
4-Bromo-5-chloro-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-2-fluorobenzamide is an organic compound with the molecular formula C7H4BrClFNO and a molecular weight of 252.47 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzamide core, making it a halogenated benzamide derivative. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 4-Bromo-5-chloro-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the bromination, chlorination, and fluorination of a benzamide precursor. The process may involve the following steps:
Bromination: Introduction of a bromine atom to the benzamide ring using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Chlorination: Introduction of a chlorine atom using chlorine gas or other chlorinating agents.
Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Analyse Des Réactions Chimiques
4-Bromo-5-chloro-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-5-chloro-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-chloro-2-fluorobenzamide involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Bromo-5-chloro-2-fluorobenzamide can be compared with other halogenated benzamides such as:
2-Bromo-5-fluorobenzaldehyde: Similar in structure but with an aldehyde group instead of an amide.
2-Chloro-4-bromo-5-fluorobenzaldehyde: Another halogenated benzaldehyde with a different substitution pattern.
5-Bromo-N-(4-chlorophenyl)-2-fluorobenzamide: A related compound with a different substitution on the benzamide ring.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-bromo-5-chloro-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLJEKHQFPSPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














